molecular formula C12H15N3O B089648 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile CAS No. 126-50-1

4-Acetyl-4-(2-cyanoethyl)heptanedinitrile

Cat. No. B089648
CAS RN: 126-50-1
M. Wt: 217.27 g/mol
InChI Key: JEQZAEPYFGSAIF-UHFFFAOYSA-N
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Description

“4-Acetyl-4-(2-cyanoethyl)heptanedinitrile” is a chemical compound with the molecular formula C12H15N3O . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of “4-Acetyl-4-(2-cyanoethyl)heptanedinitrile” can be achieved from Acrylonitrile and Acetone . More details about the synthetic routes can be found in the referenced literature .


Molecular Structure Analysis

The molecular structure of “4-Acetyl-4-(2-cyanoethyl)heptanedinitrile” consists of 12 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass is 217.12200 .


Physical And Chemical Properties Analysis

“4-Acetyl-4-(2-cyanoethyl)heptanedinitrile” has a density of 1.065g/cm3 . The boiling point is 500.7ºC at 760mmHg . The flash point is 256.6ºC . The compound’s vapour pressure is 3.7E-10mmHg at 25°C .

Scientific Research Applications

  • Sensory Properties of Derivatives : A study investigated the sensory properties of thiol derivatives, including acetyl-derivatives like 4-acetylthio-2-heptanol. It was found that sensory properties are significantly influenced by acetylation and the configurations of asymmetric centers (Nörenberg et al., 2013).

  • Monitoring Protein Acetylation : Bioorthogonal chemical reporters, including alkynyl-acetyl-CoA analogues, were used for monitoring protein acetylation. These analogues function as substrates for lysine acetyltransferase p300, demonstrating their utility in protein acetylation studies (Yang, Ascano, & Hang, 2010).

  • Metabolism of Acrylonitrile : Research on the metabolism of acrylonitrile (AN), a compound structurally related to 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile, highlighted the formation of various metabolites including N-acetyl-S-(2-cyanoethyl)cysteine. This study offers insights into the metabolic pathways of similar compounds (Wu et al., 2012).

  • Hyperbranched Polymers : A study on 4-acetylstyrene, which shares structural features with 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile, explored its use in creating hyperbranched polymers through ruthenium-catalyzed polymerization. This indicates potential applications in materials science (Lu, Paulasaari, & Weber, 1996).

  • Synthesis of Nitriles : A study focused on the cyanoethylation of compounds to produce nitriles, which is relevant for understanding the synthetic routes and potential applications of 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile and similar compounds (Silin, Kelarev, & Gracheva, 2001).

  • Acrylonitrile Exposure Assessment : Research assessing acrylonitrile exposure in the US population identified specific urinary metabolites, including N-acetyl-S-(2-cyanoethyl)-L-cysteine. This study is significant for occupational health and public exposure to related compounds (De Jesús et al., 2020).

  • Cytotoxicity Assays : The synthesis and characterization of a novel thiophene-containing compound, including assays for its cytotoxic effects against cancer cell lines, provides a context for understanding the potential biological activities of structurally related compounds like 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile (Mabkhot et al., 2016).

  • Crystal Structure Analysis : The study of 4-Acetyl-4-methylheptanedinitrile, a compound with similarities to 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile, focused on its crystal structure, providing insights into the structural characteristics and potential applications in synthesis (Bolte, Pfizer, & Weigand, 1998).

Safety And Hazards

The safety data sheets for “4-Acetyl-4-(2-cyanoethyl)heptanedinitrile” indicate that exposure should be avoided and personal protective equipment should be used . The lethal dose (LD50) in mice is 500 mg/kg .

Future Directions

The future directions for “4-Acetyl-4-(2-cyanoethyl)heptanedinitrile” are not specified in the search results. Given its use in research, it is likely that future work will continue to explore its properties and potential applications .

properties

IUPAC Name

4-acetyl-4-(2-cyanoethyl)heptanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-11(16)12(5-2-8-13,6-3-9-14)7-4-10-15/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQZAEPYFGSAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCC#N)(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155038
Record name NSC 147707
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-4-(2-cyanoethyl)heptanedinitrile

CAS RN

126-50-1
Record name 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile
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Record name Heptane,7-dinitrilo-
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Record name NSC 147707
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Record name 4-acetyl-4-(2-cyanoethyl)heptanedinitrile
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Record name 1,1,1-TRIS(2-CYANOETHYL)ACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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